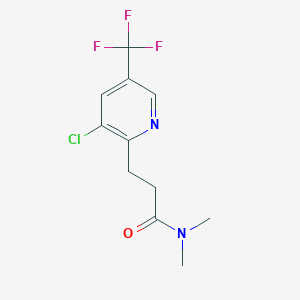

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide

Description

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide is a synthetic organic compound featuring a pyridine core substituted with a chloro group at position 3 and a trifluoromethyl group at position 3. The pyridine ring is linked to a propanamide moiety, where the amide nitrogen is dimethylated. This structural configuration is characteristic of agrochemical and pharmaceutical intermediates, leveraging the electron-withdrawing effects of the chloro and trifluoromethyl groups to enhance stability and bioactivity . The dimethylamide group contributes to moderate hydrophilicity and metabolic stability, distinguishing it from simpler pyridine derivatives like amines or hydrazides .

Properties

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF3N2O/c1-17(2)10(18)4-3-9-8(12)5-7(6-16-9)11(13,14)15/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOAFRFGNDWWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further reactions to introduce the N,N-dimethylpropanamide group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium hydroxide and sodium chloride for washing and purification .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs. These methods often involve large-scale reactions using readily available raw materials and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl and chlorine groups enhance its binding affinity to these targets, which can include enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

3-Chloro-N-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2,2-dimethylpropanamide ()

- Structure : Differs by an additional phenyl ring connected via an ether linkage.

- The ether bridge introduces conformational rigidity compared to the flexible propanamide chain in the target compound.

- Physicochemical Properties : Higher predicted boiling point (477.7°C) and density (1.391 g/cm³) due to increased molecular complexity .

3-Chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide ()

- Structure : Replaces the amide with a hydrazide (NH-NHCO) group.

- Impact : The hydrazide group introduces basicity and reactivity toward electrophiles, unlike the stable dimethylamide. This may reduce metabolic stability but improve synthetic versatility for further derivatization.

3-Chloro-5-(trifluoromethyl)pyridin-2-amine ()

- Structure : Lacks the propanamide side chain; features a primary amine at position 2.

- Impact : The amine group increases hydrophilicity (pKa ~13.55) and reactivity, making it a common intermediate for fungicides like fluazinam. The absence of the dimethylamide reduces steric hindrance, facilitating nucleophilic reactions .

Functional Moieties and Bioactivity

Sulfonamide Derivatives ()

- Example: N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide.

- Comparison : The sulfonamide group (-SO₂NH-) enhances hydrogen-bonding capacity and acidity (lower pKa) compared to the dimethylamide. This improves target binding in enzyme inhibition but may reduce oral bioavailability due to higher polarity .

Thioamide Derivatives ()

- Example: 2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide.

- Comparison : The thioamide (C=S) group increases lipophilicity and resistance to hydrolysis, offering prolonged activity in oxidative environments. However, sulfur-containing compounds often exhibit higher toxicity risks .

Physicochemical and Pharmacokinetic Trends

- Key Observations :

- Dimethylamide vs. Amine : The dimethylamide in the target compound reduces basicity (higher pKa) compared to primary amines, favoring passive diffusion across membranes.

- Trifluoromethyl Group : Consistently enhances lipid solubility and resistance to metabolic degradation across all analogues .

Biological Activity

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N,N-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₃ClF₃N₃O

- Molecular Weight : 227.66 g/mol

- CAS Number : 79623-37-3

The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, it has been shown to inhibit the Type III secretion system (T3SS) in various bacterial strains, which is crucial for their virulence.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 50 | T3SS in E. coli |

This inhibition leads to decreased pathogenicity by preventing the secretion of virulence factors necessary for bacterial infection .

Cytotoxicity and Cancer Research

In studies focusing on cancer cell lines, the compound demonstrated selective cytotoxicity. It was found to activate caspases-3 and -7, which are critical in the apoptotic pathway.

| Cell Line | Concentration (µM) | Caspase Activation |

|---|---|---|

| HSC-2 | 0.5 | Significant activation |

The activation of these caspases suggests that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

The biological activity of this compound appears to involve multiple mechanisms:

- Inhibition of Protein Secretion : By targeting the T3SS, the compound disrupts bacterial communication and virulence.

- Induction of Apoptosis : Activation of caspases indicates a role in programmed cell death, particularly in cancerous cells.

- Interaction with Cellular Signaling Pathways : Preliminary studies suggest that it may modulate pathways involved in inflammation and immune responses.

Study on Inhibition of T3SS

In a controlled laboratory setting, researchers tested various concentrations of the compound against E. coli strains known for their pathogenicity. The results showed a dose-dependent inhibition of the T3SS, with significant reductions in virulence factor secretion at higher concentrations .

Cancer Cell Line Analysis

Further investigations into its anticancer properties revealed that treatment with this compound led to a marked increase in apoptosis markers in HSC-2 cells. The study utilized flow cytometry to assess cell cycle distribution and found that treated cells exhibited increased sub-G1 populations, indicative of apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.